2-(2,3,5,6-Tetramethylphenoxy)butyric acid
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Overview
Description
2-(2,3,5,6-Tetramethylphenoxy)butyric acid is an organic compound characterized by the presence of a butyric acid moiety attached to a tetramethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid typically involves the reaction of 2,3,5,6-tetramethylphenol with butyric acid derivatives under specific conditions. One common method includes the esterification of 2,3,5,6-tetramethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetramethylphenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
2-(2,3,5,6-Tetramethylphenoxy)butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylphenol: A precursor in the synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid.
Butyric acid: Another precursor used in the synthesis.
2-(2,3,5,6-Tetramethylphenoxy)acetic acid: A structurally similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific combination of a tetramethylphenoxy group and a butyric acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72462-84-1 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2,3,5,6-tetramethylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H20O3/c1-6-12(14(15)16)17-13-10(4)8(2)7-9(3)11(13)5/h7,12H,6H2,1-5H3,(H,15,16) |
InChI Key |
FNGSDSOBXYHUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
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